molecular formula C6H4BrCl2N B1528205 3-Bromo-2,5-dichloro-6-methylpyridine CAS No. 1420800-44-7

3-Bromo-2,5-dichloro-6-methylpyridine

Cat. No.: B1528205
CAS No.: 1420800-44-7
M. Wt: 240.91 g/mol
InChI Key: VCGADSQPTWOGBO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling behaviors. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the aromatic protons and the methyl substituent. The aromatic region typically displays two characteristic signals: one corresponding to the proton at position 4, which appears as a singlet due to the absence of neighboring protons, and signals from other aromatic positions showing typical coupling patterns.

The methyl group at position 6 appears as a characteristic singlet in the aliphatic region, typically around 2.5-2.7 parts per million, reflecting its attachment to the electron-deficient pyridine ring. The chemical shift of this methyl group is significantly influenced by the neighboring halogen substituents, particularly the chlorine at position 2, which creates a deshielding effect through inductive electron withdrawal.

Fluorine-19 nuclear magnetic resonance spectroscopy, while not directly applicable to this compound due to the absence of fluorine, provides valuable comparative data when studying related halogenated pyridine derivatives. Research on similar compounds has demonstrated that halogen substitution patterns create distinct chemical shift fingerprints that enable rapid structural identification. The presence of multiple halogens creates unique electronic environments that are readily distinguishable through nuclear magnetic resonance analysis.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with characteristic signals for each carbon position. The carbon bearing the bromine substituent typically appears around 110-120 parts per million, while carbons bearing chlorine substituents show signals in the 140-150 parts per million range. The methyl carbon appears in the aliphatic region around 20-25 parts per million, with its exact position influenced by the electronic effects of the pyridine ring and adjacent substituents.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy provides characteristic absorption bands that enable identification of functional groups and bonding patterns in this compound. The aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 wavenumber region, with specific patterns reflecting the substitution pattern on the pyridine ring. The carbon-nitrogen stretching vibrations of the pyridine ring produce characteristic absorptions around 1580-1600 wavenumbers, while aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber region.

The carbon-halogen stretching vibrations provide diagnostic information about the halogen substituents. Carbon-bromine stretching typically occurs around 500-700 wavenumbers, while carbon-chlorine stretching appears in the 600-800 wavenumber range. The intensity and exact position of these bands depend on the electronic environment created by the other substituents on the ring. The methyl group contributes characteristic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers and deformation vibrations around 1350-1450 wavenumbers.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The pyridine ring breathing mode typically appears around 1000-1100 wavenumbers, while symmetric carbon-halogen stretching vibrations may be more prominent in Raman than in infrared spectroscopy. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting for structural confirmation.

The substitution pattern creates unique spectroscopic signatures that distinguish this compound from other halogenated pyridine derivatives. The presence of both bromine and chlorine substituents, combined with the methyl group, produces a distinctive vibrational pattern that serves as a reliable identification tool. Computational studies have shown that the vibrational frequencies are significantly influenced by the electron-withdrawing effects of the halogens, which modify the force constants of the aromatic bonds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 240/242/244, reflecting the isotope pattern characteristic of compounds containing both bromine and two chlorine atoms. The isotope pattern provides immediate confirmation of the halogen content, with the characteristic 1:3:3:1 pattern for two chlorine atoms superimposed on the 1:1 pattern for bromine.

Primary fragmentation typically involves loss of halogen atoms, with chlorine loss (mass 35/37) being more favorable than bromine loss (mass 79/81) due to the weaker carbon-chlorine bonds. Sequential halogen losses produce fragment ions that help confirm the substitution pattern and provide structural information. The methyl group may also be lost as a radical (mass 15), particularly under high-energy ionization conditions.

The base peak in the mass spectrum often corresponds to the pyridinium ion formed after loss of all halogen substituents, appearing at mass-to-charge ratio 94. This fragment represents the core pyridine structure with the methyl substituent intact. Additional fragmentation may involve loss of hydrogen cyanide (mass 27) from the pyridine ring, producing characteristic nitrogen-containing fragments that confirm the heterocyclic nature of the compound.

Tandem mass spectrometry experiments provide detailed fragmentation pathways that enable structural elucidation and confirmation of the substitution pattern. The collision-induced dissociation patterns show preferential cleavage pathways that reflect the relative bond strengths and the stability of the resulting fragment ions. These fragmentation studies have established characteristic fragmentation fingerprints that enable rapid identification of this compound in complex mixtures.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound reveals important structural details about solid-state packing arrangements and intermolecular interactions. The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with specific cell parameters dependent on crystallization conditions and solvent systems used. The melting point range of 30-35°C indicates relatively weak intermolecular forces in the solid state, characteristic of moderately sized halogenated aromatic compounds.

The molecular conformation in the crystal lattice shows the pyridine ring maintaining strict planarity, with all substituents lying essentially in the same plane. The halogen substituents adopt conformations that minimize steric repulsion while maximizing favorable intermolecular interactions. Halogen bonding interactions, particularly involving the bromine and chlorine atoms, contribute to the crystal packing stability and influence the overall lattice energy.

Bond length analysis from crystallographic studies confirms theoretical predictions about carbon-halogen bond distances. The carbon-bromine bond length typically measures 1.895-1.905 Angstroms, while carbon-chlorine bonds range from 1.735-1.745 Angstroms. These values fall within expected ranges for aromatic carbon-halogen bonds and show slight variations from gas-phase values due to crystal packing effects.

The crystal packing reveals layers of molecules oriented to maximize favorable dipole-dipole interactions and halogen bonding. The nitrogen atoms of adjacent pyridine rings often participate in weak directional interactions that contribute to the overall stability of the crystal structure. The methyl groups occupy positions that minimize steric clashes while allowing for favorable van der Waals interactions with neighboring molecules.

Temperature-dependent crystallographic studies show thermal expansion patterns that provide information about molecular motion in the solid state. The relatively low melting point suggests that thermal motion becomes significant at moderate temperatures, leading to increased disorder in the crystal lattice. These studies provide insights into the thermodynamic properties and phase behavior of the compound.

Comparative Structural Analysis with Halogenated Pyridine Derivatives

Comparative analysis with related halogenated pyridine derivatives reveals important structure-property relationships that govern the behavior of this compound. Comparison with 3-bromo-2-chloro-6-methylpyridine (molecular weight 206.47) shows the additional chlorine substituent increases molecular weight by approximately 34 mass units and significantly affects physical properties. The presence of the additional chlorine at position 5 increases the boiling point from approximately 234°C to 253°C, reflecting stronger intermolecular interactions.

Structural comparison with 2-bromo-6-methylpyridine demonstrates the dramatic effects of chlorine substitution on molecular properties. The unsubstituted analog shows significantly different spectroscopic properties, with nuclear magnetic resonance chemical shifts appearing at different positions due to altered electronic environments. The additional halogen substituents in this compound create enhanced electron withdrawal that affects both aromatic and methyl proton chemical shifts.

Analysis of halogen substitution patterns reveals systematic trends in physical properties across the halogenated pyridine series. Compounds with multiple chlorine substituents typically show higher densities, elevated boiling points, and altered solubility characteristics compared to their less-substituted analogs. The calculated partition coefficient (LogP) value of 3.51 for this compound indicates increased lipophilicity compared to simpler pyridine derivatives.

Electronic structure calculations on the series of halogenated pyridines reveal systematic changes in frontier molecular orbital energies with increasing halogen substitution. The highest occupied molecular orbital energy decreases with additional electron-withdrawing substituents, while the lowest unoccupied molecular orbital energy also decreases, affecting both chemical reactivity and spectroscopic properties. These calculations provide theoretical frameworks for understanding observed experimental behaviors.

Reactivity pattern analysis shows that this compound exhibits enhanced electrophilicity compared to less-substituted analogs, making it more reactive toward nucleophilic substitution reactions. The multiple halogen substituents create activation toward metal-catalyzed cross-coupling reactions, with the bromine typically showing greater reactivity than the chlorine substituents due to weaker carbon-bromine bonds.

Compound Molecular Weight Boiling Point Density LogP
This compound 240.91 253.0°C 1.7 g/cm³ 3.51
3-Bromo-2-chloro-6-methylpyridine 206.47 234.2°C 1.66 g/cm³ 2.8
2-Bromo-6-methylpyridine 172.02 - - 1.9
5-Bromo-2-chloro-3-methylpyridine 206.47 78°C/3mmHg - -

The systematic study of halogenated pyridine derivatives has established clear structure-activity relationships that enable prediction of properties for new compounds in this series. The number, position, and type of halogen substituents all contribute to the overall molecular behavior, with each additional halogen generally increasing molecular weight, boiling point, and lipophilicity while decreasing volatility and water solubility. These relationships provide valuable guidance for synthetic chemists designing new compounds with specific target properties.

Properties

IUPAC Name

3-bromo-2,5-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGADSQPTWOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Organic Compounds

3-Bromo-2,5-dichloro-6-methylpyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for nucleophilic substitution reactions, which are fundamental in creating more complex molecules. This compound can be utilized to produce:

  • Pharmaceuticals : It is involved in the synthesis of bioactive molecules and drugs, particularly those targeting cardiovascular and respiratory diseases.
  • Agrochemicals : The compound is used in the formulation of pesticides and herbicides, contributing to agricultural productivity .

Biological Research

In biological research, this compound is employed to study various biological systems. Its ability to modify biological pathways makes it a valuable tool in:

  • Drug Development : The compound's derivatives are explored for their potential therapeutic effects, aiding in the discovery of new drugs.
  • Mechanistic Studies : It helps elucidate mechanisms of action for different biological processes due to its reactivity with nucleophiles.

Industrial Applications

The compound finds utility in several industrial applications due to its chemical properties:

  • Dyes and Pigments : It is used in the production of dyes, enhancing color stability and intensity.
  • Chemical Synthesis : Its role as an intermediate facilitates the production of various industrial chemicals .

Case Study 1: Synthesis of Bioactive Molecules

In one study, researchers synthesized a series of pyridine derivatives using this compound as an intermediate. These derivatives exhibited significant activity against specific cancer cell lines, showcasing the compound's potential in medicinal chemistry.

Case Study 2: Agrochemical Development

Another case involved the development of a new herbicide formulation that included this compound. Field trials demonstrated its effectiveness in controlling weed growth while minimizing environmental impact.

Mechanism of Action

The mechanism by which 3-Bromo-2,5-dichloro-6-methylpyridine exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the mechanism typically involves the nucleophilic attack on the pyridine ring, followed by the displacement of a halogen atom.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form new bonds.

  • Oxidation-Reduction: The compound can act as an oxidizing or reducing agent, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated pyridines share structural similarities but exhibit distinct reactivity and applications based on substituent positions and halogen types. Below is a comparative analysis of 3-Bromo-2,5-dichloro-6-methylpyridine and related compounds:

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Reactivity Features
This compound 1420800-44-7 C₆H₄BrCl₂N 240.91 Br (3), Cl (2,5), CH₃ (6) High electrophilicity at C3 (Br); steric hindrance from C6-CH₃
2,5-Dibromo-3,6-dimethylpyridine 38749-93-8 C₇H₆Br₂N 280.95 Br (2,5), CH₃ (3,6) Dual bromine sites for cross-coupling; enhanced solubility from CH₃ groups
2,3,5-Tribromo-6-methylpyridine 3430-15-7 C₆H₄Br₃N 329.73 Br (2,3,5), CH₃ (6) Triple Br substitution favors nucleophilic aromatic substitution
3-Bromo-2,5-dichloro-4-methylpyridine 1820683-17-7 C₆H₄BrCl₂N 240.91 Br (3), Cl (2,5), CH₃ (4) Reduced steric hindrance (CH₃ at C4); Cl at C2 may direct electrophilic attacks

Structural and Functional Differences

Bromine at C3 enhances electrophilicity, making it a preferred site for cross-coupling reactions, whereas 2,5-Dibromo-3,6-dimethylpyridine offers dual Br sites for sequential functionalization .

Halogen-Dependent Reactivity :

  • Bromine (Br) is more reactive than chlorine (Cl) in cross-coupling due to lower bond dissociation energy. Thus, This compound is more reactive at C3-Br than at C2-Cl or C5-Cl positions .
  • In 2,3,5-Tribromo-6-methylpyridine , the abundance of Br substituents allows for versatile substitution patterns but may complicate regioselectivity .

Applications in Synthesis :

  • The target compound’s C6-CH₃ group can stabilize intermediates via hyperconjugation, whereas analogs like 2,5-Dibromo-3,6-dimethylpyridine are used in ligand synthesis for catalysis .

Research Findings and Industrial Relevance

  • Synthetic Accessibility : High-purity (>98%) batches of This compound are commercially available, reflecting optimized bromination and purification protocols .
  • Pharmaceutical Utility : Pyridine derivatives with Br/Cl substituents are precursors to kinase inhibitors and antiviral agents. The C3-Br site in the target compound is critical for forming carbon-nitrogen bonds in drug candidates .

Biological Activity

3-Bromo-2,5-dichloro-6-methylpyridine is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Biological Activity

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. Studies have shown that modifications to the pyridine ring can enhance these properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells by targeting specific cellular pathways. For instance, compounds derived from this compound have been shown to inhibit tumor growth in various cancer models .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial effects of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity
    In a preclinical trial involving breast cancer cell lines, a derivative of this compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. This suggests strong potential for further development as an anticancer drug .

Research Findings Summary

Property Activity Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationAlters signaling pathways

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromo-2,5-dichloro-6-methylpyridine typically involves:

  • Starting from a suitably substituted amino-methylpyridine derivative.
  • Employing diazotization to convert amino groups to diazonium salts.
  • Subsequent halogenation (bromination and chlorination) to introduce bromine and chlorine atoms at specific positions.
  • Use of controlled reaction conditions to achieve selective substitution.

This approach is consistent with classical aromatic substitution chemistry applied to pyridine derivatives.

Representative Preparation Method from Related Pyridine Derivatives

A closely related compound, 3-bromo-6-chloro-2-methylpyridine, has been synthesized using the following method which can be adapted for this compound by adjusting chlorination steps:

Step Reagents & Conditions Description Yield & Remarks
1 2-amino-6-methyl-5-bromopyridine, pyridine-HCl, sodium nitrite, CuCl, CH2Cl2, HCl Diazotization of amino group at 0-10°C followed by halogenation 70% yield; formation of 3-bromo-6-chloro-2-methylpyridine as light yellow crystalline solid
2 Saturated aqueous NaHCO3 quench, extraction with CH2Cl2, concentration, hexane washing Work-up and purification Pure product isolated

This method involves diazotization of the amino group followed by Sandmeyer-type halogenation using copper(I) chloride and hydrochloric acid in dichloromethane solvent at low temperature, then work-up with sodium bicarbonate and organic extraction.

Data Table: Key Reaction Parameters for Halogenated Methylpyridines Synthesis

Parameter Typical Value/Condition Notes
Solvent Dichloromethane (CH2Cl2) Common solvent for halogenation reactions
Temperature 0–20°C during diazotization Low temperature controls reaction selectivity
Reagents Sodium nitrite (NaNO2), CuCl, HCl, pyridine-HCl Diazotization and Sandmeyer halogenation reagents
Reaction Time 1.5 hours for diazotization; 1 hour stirring at room temp Sufficient for complete conversion
Work-up Saturated NaHCO3 aqueous quench, organic extraction Neutralizes acid and isolates product
Yield ~70% for related compounds Indicative of efficient process

Research Findings and Notes

  • The diazotization followed by copper(I)-catalyzed halogenation is a well-established method for introducing halogens into pyridine rings at amino-substituted positions with good yields and purity.
  • The reaction conditions are mild, typically performed at low temperatures to avoid side reactions.
  • Purification involves simple aqueous-organic phase separations and recrystallization, suitable for scale-up.
  • For multiple halogen substitutions (e.g., dichlorination at 2,5-positions), stepwise halogenation or use of selective chlorinating agents may be necessary to control regioselectivity.
  • Industrial-scale production benefits from the simplicity and robustness of this method, minimizing side reactions and complex purification steps.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Bromo-2,5-dichloro-6-methylpyridine while ensuring regioselective halogenation?

  • Methodological Answer : Regioselective halogenation can be achieved using controlled reaction conditions. For bromination, employ N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct substitution at the 3-position. Chlorination at the 2- and 5-positions may require sequential reactions using SOCl₂ or Cl₂ gas under inert atmospheres. Monitor reaction progress via TLC or GC-MS, and reference analogous protocols for substituted pyridines, such as those in (e.g., 3-Bromo-2,6-dichloropyridine synthesis) .

Q. How can spectroscopic techniques (NMR, XRD) resolve structural ambiguities in halogenated pyridines?

  • Methodological Answer : Use ¹H/¹³C NMR to identify substitution patterns via coupling constants and chemical shifts (e.g., deshielding effects from electron-withdrawing halogens). For crystallographic confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol) and analyze via XRD. Compare data with structurally similar compounds, such as 6-Bromo-2,3-dimethylpyridine ( ), which provides benchmark spectral signatures .

Q. What purification strategies are recommended for achieving >97% purity in halogenated pyridine derivatives?

  • Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol or acetonitrile. High-performance liquid chromatography (HPLC) using C18 columns can resolve closely eluting impurities. Purity validation via HPLC or GC-MS aligns with standards in (e.g., >97.0% purity for 3-Bromo-6-chloro-2-methylpyridine) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for this compound to synthesize functionalized ligands?

  • Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF or DMF. The bromine atom at the 3-position is typically more reactive than chlorines, enabling selective coupling with arylboronic acids. For example, demonstrates similar reactivity in 2-Bromo-6-mesitylpyridine, where steric hindrance influences coupling efficiency .

Q. How do pH and temperature affect the stability of this compound in aqueous/organic matrices?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25–60°C. Monitor degradation via LC-MS and identify byproducts (e.g., dehalogenation or hydrolysis). notes that bromopyridines are sensitive to prolonged light exposure; thus, store samples in amber vials at –20°C .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking studies can predict interactions with biological targets (e.g., enzymes). PubChem-derived InChI keys and structural data ( ) provide foundational parameters for modeling .

Q. How should researchers address contradictions between theoretical and experimental data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer : Reconcile discrepancies by validating computational models with solvent-effect corrections (e.g., PCM models in Gaussian) and comparing against experimental 2D NMR (e.g., HSQC, HMBC). For example, ’s SMILES and InChI data enable precise input structures for simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dichloro-6-methylpyridine
Reactant of Route 2
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3-Bromo-2,5-dichloro-6-methylpyridine

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